1-[(2,2,2-trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid
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Overview
Description
1-[(2,2,2-trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a trifluoroethoxycarbonyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,2,2-trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with trifluoroethoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,2,2-trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoroethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-[(2,2,2-trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-[(2,2,2-trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxycarbonyl group can enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
- 1-[(2,2,2-trifluoroethoxy)carbonyl]pyrrolidine-2-carboxylic acid
- 1-[(2,2,2-trifluoroethoxy)carbonyl]pyrrolidine-4-carboxylic acid
Comparison: Compared to its analogs, 1-[(2,2,2-trifluoroethoxy)carbonyl]pyrrolidine-3-carboxylic acid is unique due to the position of the carboxylic acid group on the pyrrolidine ring. This positional difference can significantly impact the compound’s chemical reactivity, biological activity, and overall properties. For instance, the 3-carboxylic acid derivative may exhibit different binding affinities and selectivities compared to the 2- or 4-carboxylic acid derivatives .
Properties
CAS No. |
1344245-46-0 |
---|---|
Molecular Formula |
C8H10F3NO4 |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
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